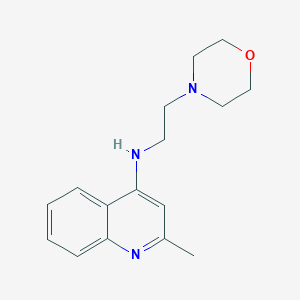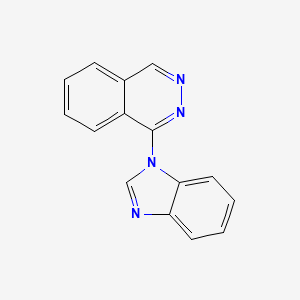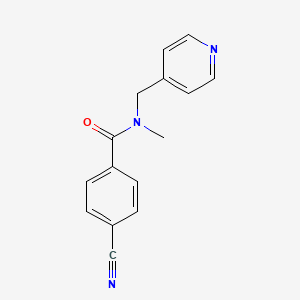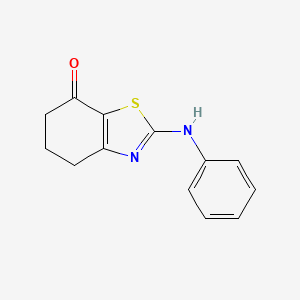![molecular formula C12H15NO2 B7441212 N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7441212.png)
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. This compound is also known as Indacaterol and belongs to the class of beta-2 adrenergic agonists.
Mecanismo De Acción
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide works by binding to the beta-2 adrenergic receptors in the lungs, which leads to the relaxation of the smooth muscles in the airways. This results in the widening of the airways, making it easier for the patient to breathe.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It increases the levels of cyclic adenosine monophosphate (cAMP) in the lungs, which leads to the relaxation of the smooth muscles in the airways. It also reduces the release of inflammatory mediators, which helps to reduce inflammation in the lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide in lab experiments is its bronchodilator properties. This makes it an ideal compound for studying the effects of bronchodilators on the airways. However, one of the limitations of using this compound is that it is not suitable for studying the long-term effects of bronchodilators on the lungs.
Direcciones Futuras
There are several future directions for the study of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide. One of the areas of research is the development of new formulations of this compound that can be used for the treatment of respiratory disorders. Another area of research is the study of the long-term effects of this compound on the lungs. Additionally, there is a need for further research to understand the mechanism of action of this compound and its effects on other physiological processes in the body.
Conclusion:
This compound is a chemical compound that has potential pharmaceutical applications in the treatment of respiratory disorders. It has bronchodilator properties and works by binding to the beta-2 adrenergic receptors in the lungs. It has several biochemical and physiological effects and is an ideal compound for studying the effects of bronchodilators on the airways. However, further research is needed to understand the mechanism of action of this compound and its long-term effects on the lungs.
Métodos De Síntesis
The synthesis of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide involves the reaction of 1-(3,5-dihydroxyphenyl)-2-(1H-indol-3-yl)ethanone with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain the final product.
Aplicaciones Científicas De Investigación
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide has been extensively studied for its potential pharmaceutical applications. It has been found to have bronchodilator properties and is used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It has also been studied for its potential use in the treatment of other respiratory disorders such as bronchitis and emphysema.
Propiedades
IUPAC Name |
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-11(15)13-12-9-6-4-3-5-8(9)7-10(12)14/h3-6,10,12,14H,2,7H2,1H3,(H,13,15)/t10-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVCWZKJRZAJFM-CMPLNLGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1C(CC2=CC=CC=C12)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H]1[C@H](CC2=CC=CC=C12)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)
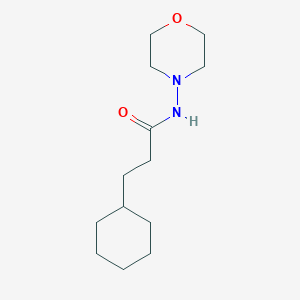

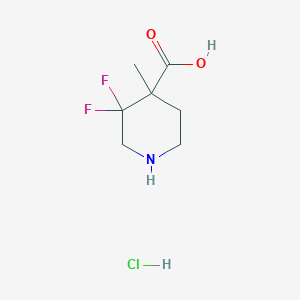
![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
![4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)
